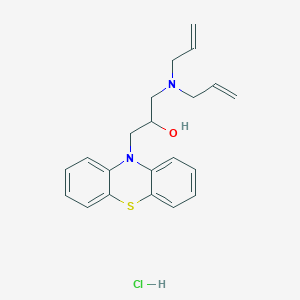
1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride and its derivatives have been explored for antimicrobial activity. A study by Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework, showing significant antimicrobial properties (Bansode, Dongre, & Dongre, 2009).
Anticancer Potential
This compound has also been studied for its anticancer properties. Ahmed et al. (2018) synthesized various phenothiazine derivatives, which demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Neuroprotective Agents
In the context of neuroprotection, González-Muñoz et al. (2011) reported that N-acylaminophenothiazines, derived from phenothiazine, exhibited neuroprotective properties and were effective against damage caused by free radicals (González-Muñoz et al., 2011).
Antipsychotic Investigation
The antipsychotic potential of phenothiazine derivatives has been explored as well. Gopi, Sastry, and Dhanaraju (2017) investigated novel derivatives for their antipsychotic activity, finding significant results in specific compounds (Gopi, Sastry, & Dhanaraju, 2017).
Structural and Spectroscopic Studies
Theoretical and experimental analyses of phenothiazine derivatives have been conducted to understand their molecular structure and behavior. For instance, Moeinpour and Khojastehnezhad (2015) used density functional theory to study the regiochemistry of these compounds (Moeinpour & Khojastehnezhad, 2015).
Antimicrobial and Antifungal Properties
Another study by Gopi, Sastry, and Dhanaraju (2017) synthesized azo dye/Schiff base derivatives of phenothiazine, revealing promising antimicrobial and antifungal activities (Gopi, Sastry, & Dhanaraju, 2017).
Exploration in Photophysics
Davies, Navaratnam, and Phillips (1976) explored the photochemistry of chlorpromazine, a phenothiazine derivative, highlighting its behavior in specific solutions (Davies, Navaratnam, & Phillips, 1976).
Pharmaceutical Importance
Phenothiazine derivatives have been synthesized for various pharmaceutical applications. Sharma et al. (2012) developed N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides with antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Biomolecular Interactions
Al-Otaibi et al. (2022) conducted theoretical analyses of phenothiazine derivatives, focusing on their interactions with gold and water molecules, and potential applications as drugs for SARS-CoV-2 (Al-Otaibi et al., 2022).
Eigenschaften
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIEJNVUISGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

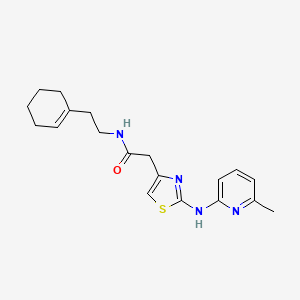
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2466551.png)
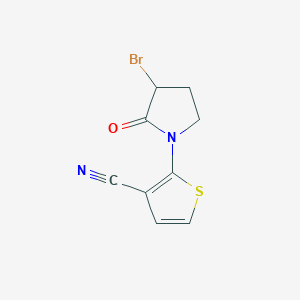
![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2466556.png)


![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)
![N-(2,3-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2466561.png)
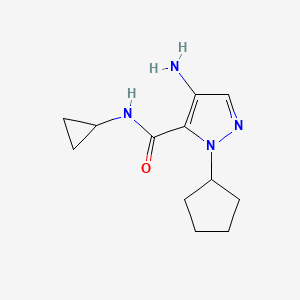
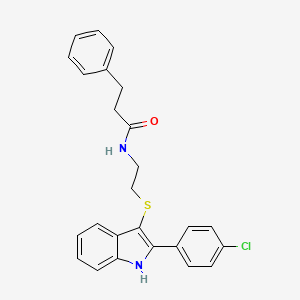
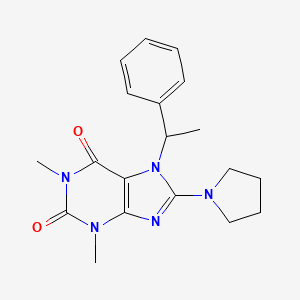
![N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide](/img/structure/B2466570.png)
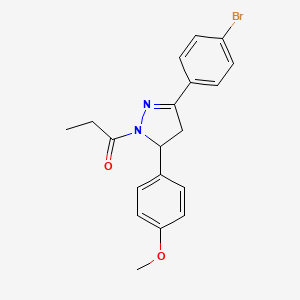
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)